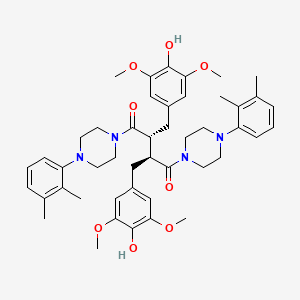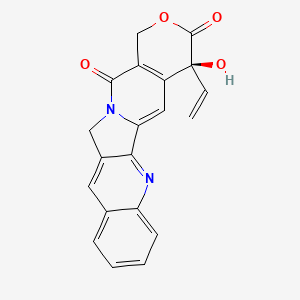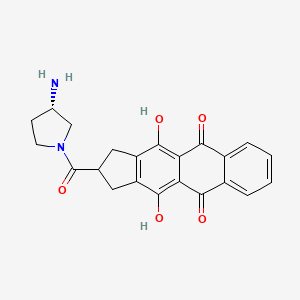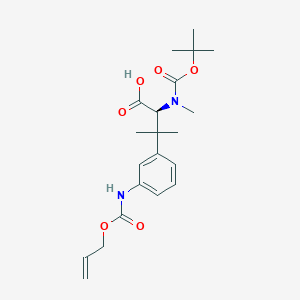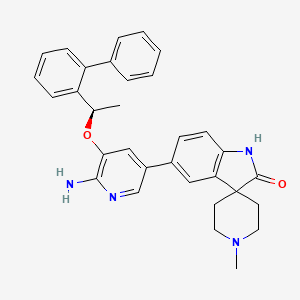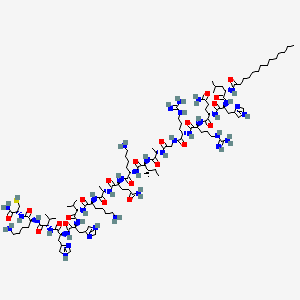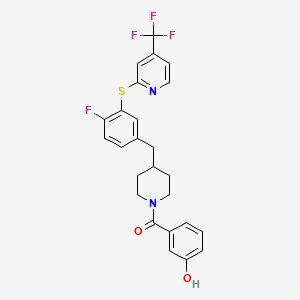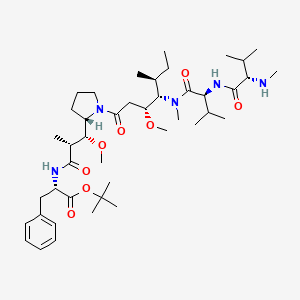
MMAF-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMAF-OtBu, also known as Monomethyl auristatin F tert-butyl ester, is a derivative of Monomethyl auristatin F. It is primarily used as a precursor for the synthesis of Antibody-Drug Conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MMAF-OtBu is synthesized through a series of chemical reactions starting from Monomethyl auristatin F. The synthesis involves the esterification of Monomethyl auristatin F with tert-butyl alcohol under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce this compound in bulk quantities. The production process is optimized to ensure consistency in quality and to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
MMAF-OtBu undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed to Monomethyl auristatin F and tert-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Common catalysts used in the synthesis include strong acids or bases.
Solvents: Organic solvents like dichloromethane or ethanol are often used.
Temperature and Pressure: Reactions are typically carried out at controlled temperatures (e.g., 25-50°C) and atmospheric pressure.
Major Products Formed
The major products formed from the reactions involving this compound include Monomethyl auristatin F and tert-butyl alcohol, especially during hydrolysis .
Aplicaciones Científicas De Investigación
MMAF-OtBu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and mechanisms.
Medicine: Integral in the development of Antibody-Drug Conjugates for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and research chemicals
Mecanismo De Acción
MMAF-OtBu exerts its effects by being conjugated to antibodies that target specific cancer cells. Once the Antibody-Drug Conjugate binds to the cancer cell, this compound is internalized and released inside the cell. It then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The molecular targets involved include tubulin and other proteins associated with cell division .
Comparación Con Compuestos Similares
Similar Compounds
Monomethyl auristatin E (MMAE): Another derivative of auristatin used in ADCs.
Maytansinoids: A class of compounds similar to auristatins, used in ADCs.
Calicheamicins: Another class of cytotoxic agents used in ADCs
Uniqueness
MMAF-OtBu is unique due to its specific esterification with tert-butyl alcohol, which enhances its stability and solubility. This modification makes it particularly suitable for use in ADCs, providing a balance between potency and safety .
Propiedades
Fórmula molecular |
C43H73N5O8 |
|---|---|
Peso molecular |
788.1 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C43H73N5O8/c1-15-28(6)37(47(12)41(52)36(27(4)5)46-40(51)35(44-11)26(2)3)33(54-13)25-34(49)48-23-19-22-32(48)38(55-14)29(7)39(50)45-31(42(53)56-43(8,9)10)24-30-20-17-16-18-21-30/h16-18,20-21,26-29,31-33,35-38,44H,15,19,22-25H2,1-14H3,(H,45,50)(H,46,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 |
Clave InChI |
HMBFRLXQUOOKLK-VFSYNPLYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC(C)(C)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
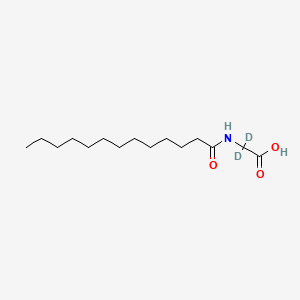
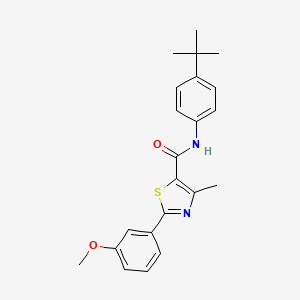
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
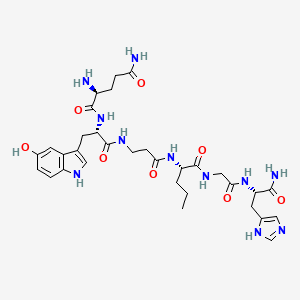
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
